molecular formula C7H4BrNZn B3231023 4-Cyanophenylzinc bromide CAS No. 131379-14-1

4-Cyanophenylzinc bromide

Cat. No.: B3231023
CAS No.: 131379-14-1
M. Wt: 247.4 g/mol
InChI Key: HEOMKTNNZDZMJZ-UHFFFAOYSA-M
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Description

4-Cyanophenylzinc bromide is an organozinc compound with the molecular formula NCC6H4ZnBr. It is widely used in organic synthesis due to its unique reactivity and ability to form carbon-carbon bonds. This compound is particularly valuable in the field of cross-coupling reactions, where it serves as a reagent for forming complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Cyanophenylzinc bromide is typically synthesized by reacting 4-bromobenzonitrile with zinc in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:

4-Bromobenzonitrile+Zinc4-Cyanophenylzinc bromide\text{4-Bromobenzonitrile} + \text{Zinc} \rightarrow \text{this compound} 4-Bromobenzonitrile+Zinc→4-Cyanophenylzinc bromide

The reaction conditions often include maintaining a low temperature and using a catalyst to enhance the reaction rate and yield .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent quality and yield. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 4-Cyanophenylzinc bromide undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents used. For example, in a cross-coupling reaction with an aryl halide, the product would be a biaryl compound .

Scientific Research Applications

4-Cyanophenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used to modify biomolecules for research purposes.

    Medicine: It is involved in the synthesis of potential drug candidates.

    Industry: It is used in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of 4-cyanophenylzinc bromide primarily involves its role as a nucleophile in organic reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing the transition state. This allows for the efficient coupling of organic molecules, making it a valuable reagent in synthetic chemistry .

Comparison with Similar Compounds

  • 4-Cyanobenzylzinc bromide
  • 4-Cyanobutylzinc bromide
  • 4-Fluorophenylzinc bromide
  • 4-Biphenylzinc bromide

Comparison: 4-Cyanophenylzinc bromide is unique due to its specific reactivity and stability in cross-coupling reactions. Compared to other similar compounds, it offers a balance of reactivity and selectivity, making it a preferred choice in many synthetic applications .

Properties

IUPAC Name

benzonitrile;bromozinc(1+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N.BrH.Zn/c8-6-7-4-2-1-3-5-7;;/h2-5H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOMKTNNZDZMJZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=[C-]1)C#N.[Zn+]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNZn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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